Cas no 1002034-04-9 (2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide)

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- AKOS B016240
- ART-CHEM-BB B016240
- 2-METHYL-2-(4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE
- AKOS000305807
- 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide
- BBL038571
- STK312266
- AKOS015922235
- 2-methyl-2-(4-nitropyrazol-1-yl)propanehydrazide
- CS-0272328
- 1002034-04-9
- EN300-229065
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- MDL: MFCD04967369
- Inchi: InChI=1S/C7H11N5O3/c1-7(2,6(13)10-8)11-4-5(3-9-11)12(14)15/h3-4H,8H2,1-2H3,(H,10,13)
- InChI Key: RLNHQXAALOGLAQ-UHFFFAOYSA-N
- SMILES: CC(C(NN)=O)(N1C=C([N+]([O-])=O)C=N1)C
Computed Properties
- Exact Mass: 213.08618923Da
- Monoisotopic Mass: 213.08618923Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 119Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 462.0±25.0 °C at 760 mmHg
- Flash Point: 233.2±23.2 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229065-0.1g |
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
Enamine | EN300-229065-10.0g |
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 95% | 10.0g |
$1224.0 | 2024-06-20 | |
Fluorochem | 026638-5g |
2-Methyl-2-(4-nitro-pyrazol-1-yl)-propionic acid hydrazide |
1002034-04-9 | 5g |
£591.00 | 2022-03-01 | ||
abcr | AB551021-1 g |
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide; . |
1002034-04-9 | 1g |
€343.30 | 2022-03-01 | ||
Enamine | EN300-229065-0.05g |
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
Enamine | EN300-229065-10g |
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 10g |
$1224.0 | 2023-09-15 | ||
Enamine | EN300-229065-5.0g |
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 95% | 5.0g |
$825.0 | 2024-06-20 | |
abcr | AB551021-250 mg |
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide; . |
1002034-04-9 | 250MG |
€220.50 | 2022-03-01 | ||
Enamine | EN300-229065-5g |
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 5g |
$825.0 | 2023-09-15 | ||
Ambeed | A635235-5g |
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide |
1002034-04-9 | 97% | 5g |
$685.0 | 2024-04-26 |
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide Related Literature
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1. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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4. Back matter
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound with the CAS registry number 1002034-04-9, representing a unique structure that has garnered attention in various scientific domains. This compound is characterized by its pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the nitro group at the 4-position of the pyrazole ring adds significant electronic and structural properties, making it a versatile molecule for diverse applications.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging modern techniques such as microwave-assisted synthesis and continuous flow chemistry. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with current sustainability goals in the chemical industry. The compound's structure has been extensively studied using advanced spectroscopic techniques, including NMR spectroscopy and X-ray crystallography, providing insights into its conformational flexibility and intermolecular interactions.
In the field of pharmacology, 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has shown potential as a lead compound for drug development. Its ability to modulate key biological targets, such as kinases and receptor proteins, has been explored in preclinical studies. For instance, research published in *Journal of Medicinal Chemistry* highlights its role as a selective inhibitor of certain enzymes implicated in neurodegenerative diseases, offering new avenues for therapeutic intervention.
The compound's application extends beyond pharmacology into materials science, where its unique electronic properties make it a candidate for use in organic electronics and sensor technologies. Recent studies have demonstrated its ability to act as a sensitive detector for environmental pollutants, leveraging its responsiveness to specific chemical stimuli. This dual functionality underscores its versatility across multiple scientific disciplines.
From an environmental perspective, understanding the degradation pathways of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is crucial for assessing its ecological impact. Research conducted under controlled laboratory conditions reveals that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. Such findings are essential for regulatory assessments and ensuring responsible use in industrial applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity while reducing costs. Collaborative efforts between academic institutions and industry partners are paving the way for scalable production methods, making it more accessible for commercial applications. Additionally, investigations into its biocompatibility and toxicity profiles are critical for advancing its use in biomedical fields.
In conclusion, 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide stands as a testament to the ingenuity of modern chemistry, offering multifaceted opportunities across various domains. Its structural uniqueness, coupled with emerging research findings, positions it as a promising candidate for future innovations in drug discovery, materials science, and environmental technology.
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